

Introduction: The Significance of Formamidinium Hydrobromide

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Compound of Interest

Compound Name: Formamidinium Hydrobromide

Cat. No.: B1446223

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Formamidinium hydrobromide, also known as formamidinium bromide (FABr), is an organic salt that has emerged as a critical component in the fields of materials science and synthetic chemistry.[1][2] Its primary role is as a precursor in the fabrication of highly efficient and stable formamidinium-based perovskite solar cells (PSCs).[2] The unique properties of the formamidinium cation ($[\text{CH}(\text{NH}_2)_2]^+$) allow for the tuning of perovskite bandgaps, enhancing charge transport and improving thermal stability compared to more traditional methylammonium-based perovskites.[3] Beyond photovoltaics, formamidinium derivatives are foundational building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceuticals, including antiviral and antifungal agents.[4] This guide offers a comprehensive overview of the core chemical properties, structure, synthesis, and characterization of **formamidinium hydrobromide**, tailored for researchers and professionals in drug development and materials science.

Molecular Structure and Chemical Identity

Formamidinium hydrobromide is an ionic compound consisting of a formamidinium cation and a bromide anion. The cation, $[\text{CH}(\text{NH}_2)_2]^+$, is the protonated form of formamidinium and features a central carbon atom double-bonded to one nitrogen atom and single-bonded to another, with resonance delocalizing the positive charge across the N-C-N fragment. This delocalization contributes to the stability of the cation.

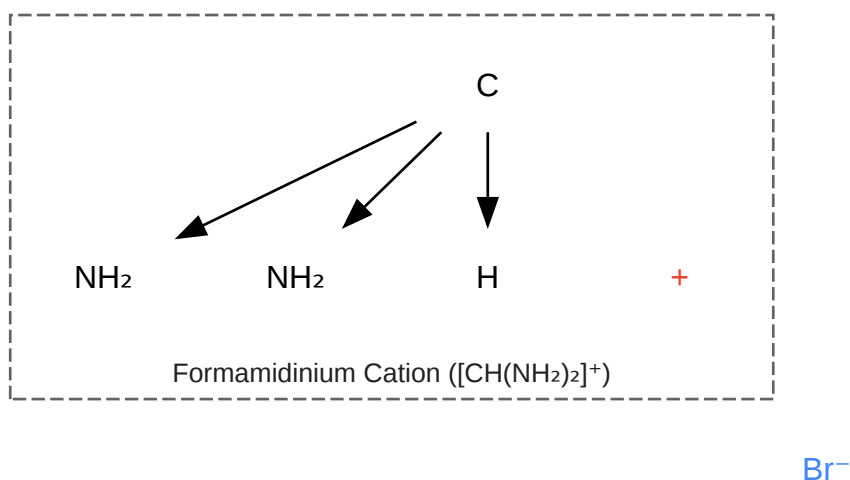


Figure 1: Ionic Structure of Formamidine Hydrobromide

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Figure 1: Ionic Structure of **Formamidine Hydrobromide**

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of **formamidine hydrobromide** is provided below. The compound is typically a white to off-white crystalline solid.^[1] It is known to be hygroscopic and sensitive to air and moisture, necessitating storage under an inert atmosphere to maintain its purity and integrity.^[1]

Property	Value	Source(s)
Chemical Name	Formamidine Hydrobromide; Formamidinium Bromide	[1][2][5]
Synonyms	FABr, Methanimidamide monohydrobromide	[1][2][5]
CAS Number	146958-06-7	[1][2][6]
Molecular Formula	CH ₅ BrN ₂ (or CH ₄ N ₂ ·HBr)	[1][2][6]
Molecular Weight	124.97 g/mol	[5][6][7][8]
Appearance	White to almost white powder/crystals	
Melting Point	~135 °C	[2][5]
Solubility	Soluble in water and Dimethylformamide (DMF); Slightly soluble in DMSO	[2][9]
Stability	Air and moisture sensitive; Hygroscopic	[1]

Computed Molecular Characteristics

Computational analysis provides further insight into the molecule's structural properties relevant to its interactions in chemical systems.

Property	Value	Source(s)
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	1	[6]
Topological Polar Surface Area	49.9 Å ²	[6]
Rotatable Bond Count	0	[6]
Formal Charge	0	[6]
Complexity	10.3	[6]

Synthesis of Formamidine Hydrobromide: A Validated Protocol

The synthesis of high-purity **formamidine hydrobromide** is crucial for its application in high-performance optoelectronic devices. A common and reliable method involves the acid-base reaction between formamidine acetate and hydrobromic acid.[3] This approach is favored for its straightforward procedure and high yield.

Causality in Experimental Design

The protocol described below incorporates specific steps designed to ensure the purity and stability of the final product.

- **Reaction at 0 °C:** The reaction between formamidine acetate and hydrobromic acid is exothermic. Performing the addition at 0 °C helps to control the reaction rate, dissipate heat, and prevent potential degradation of the reactants or product.[3]
- **Inert Atmosphere:** The use of an argon atmosphere is critical because the formamidinium cation can be susceptible to moisture-induced degradation.[3]
- **Rotary Evaporation:** Removing the solvent under reduced pressure (via a rotary evaporator) allows for solvent removal at a lower temperature (e.g., 60-70 °C), which minimizes the risk of thermal decomposition of the product.[3]

- Reprecipitation/Recrystallization: Dissolving the crude product in a minimal amount of a good solvent (ethanol) and precipitating it by adding a poor solvent (diethyl ether) is a classic purification technique.^[3] This process effectively removes unreacted starting materials and soluble impurities.
- Vacuum Drying: Drying the final product under vacuum at an elevated temperature (60 °C) for an extended period ensures the complete removal of residual solvents and moisture, which is critical for applications in perovskite synthesis.^[3]

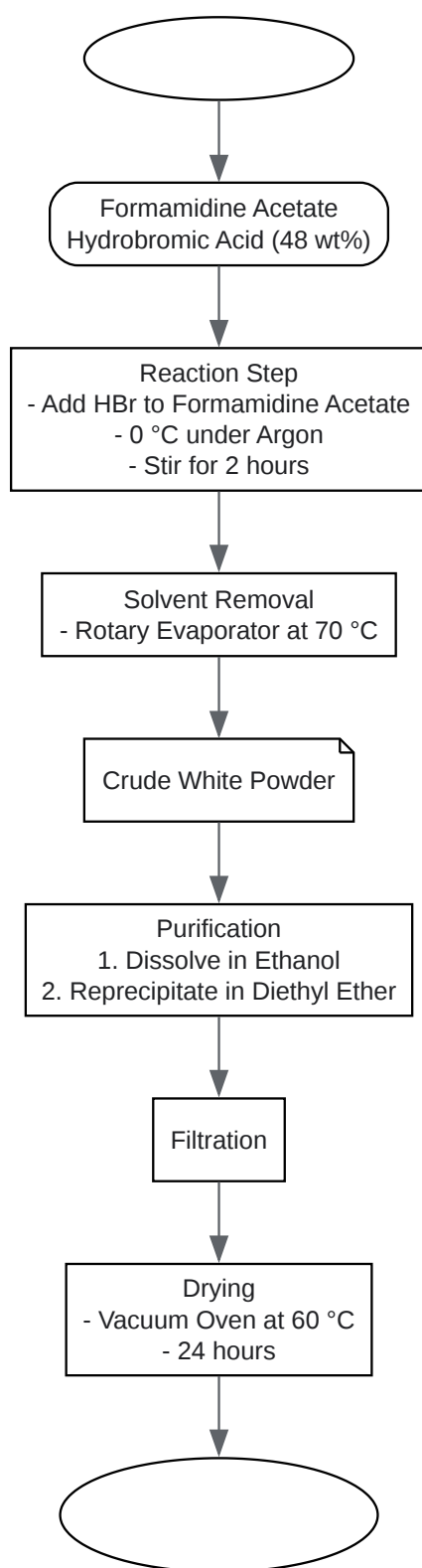


Figure 2: Synthesis Workflow for Formamidine Hydrobromide

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Figure 2: Synthesis Workflow for Formamidine Hydrobromide

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for synthesizing perovskite precursors.[3]

- **Preparation:** In a round-bottom flask, dissolve formamidine acetate (e.g., 5.205 g, 50 mmol) in a suitable solvent if necessary, or use it directly as a powder. Place the flask in an ice bath to cool to 0 °C.
- **Reaction:** Under a continuous argon stream and with vigorous stirring, slowly add a 2x molar excess of hydrobromic acid (48 wt% in water) dropwise to the flask.[3]
- **Stirring:** Maintain the reaction mixture at 0 °C and continue stirring for 2 hours under the argon atmosphere.[3]
- **Solvent Evaporation:** After the reaction is complete, remove the solvent using a rotary evaporator with the water bath set to 70 °C to obtain the crude white powder.[3]
- **Purification:** Dissolve the crude product in a minimal amount of hot ethanol. Reprecipitate the product by slowly adding the ethanol solution to a larger volume of diethyl ether while stirring.
- **Isolation:** Collect the white precipitate by vacuum filtration.
- **Drying:** Dry the filtered product in a vacuum oven at 60 °C for 24 hours.[3]
- **Storage:** Store the final high-purity **formamidine hydrobromide** in an argon-filled glove box to prevent degradation from air and moisture.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized **formamidine hydrobromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for **formamidine hydrobromide** is not readily available in public databases, the ^1H NMR spectrum is expected to be very similar to that of formamidine hydrochloride.[11] The spectrum in D_2O would show signals for the C-H proton and the N-H

protons. The N-H protons are exchangeable and may appear as a broad singlet or not be observed depending on the solvent and concentration.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Notes
-CH-	~7.5 - 8.5	Singlet (s)	The single proton attached to the central carbon.
-NH ₂	~7.0 - 8.0	Broad Singlet (br s)	Protons on the nitrogen atoms. Signal can be broad due to quadrupole broadening and exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12] The spectrum of **formamidine hydrobromide** is expected to show characteristic peaks for N-H and C=N bonds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-H Stretch	3400 - 3100	Strong, Broad	Associated with the stretching of the N-H bonds in the -NH ₂ groups. [12]
C=N Stretch	1690 - 1640	Medium to Strong	Corresponds to the stretching of the carbon-nitrogen double bond in the iminium core.
N-H Bend	1650 - 1580	Medium	Associated with the scissoring/bending motion of the -NH ₂ groups. [12]

Applications in Research and Development

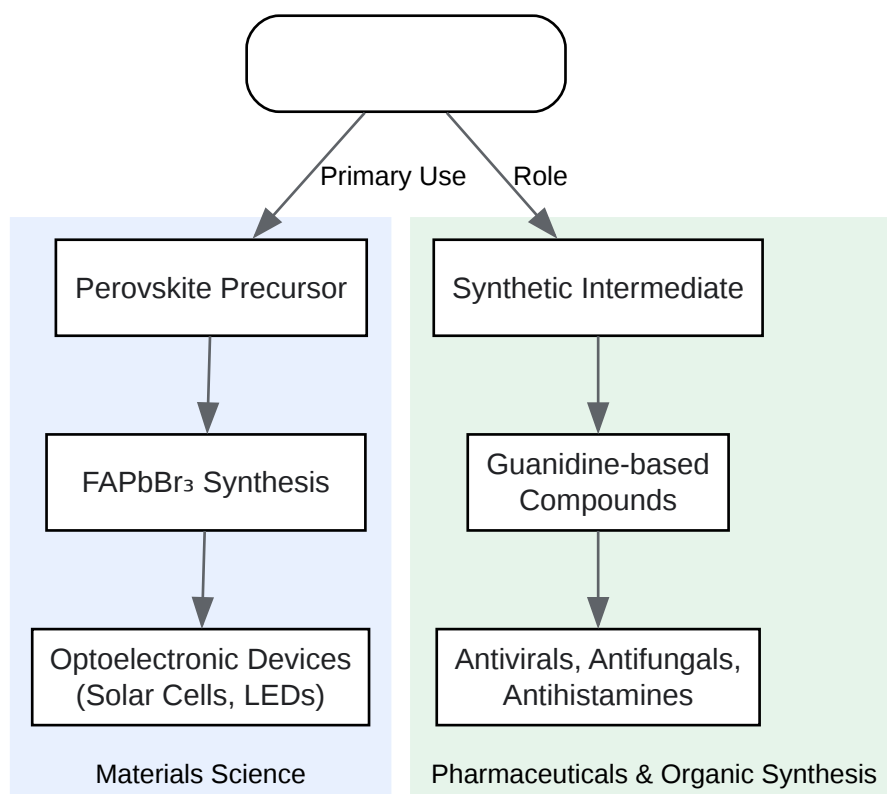


Figure 3: Key Application Areas of Formamidine Hydrobromide

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Figure 3: Key Application Areas of Formamidine Hydrobromide

Perovskite Solar Cells

The most prominent application of **formamidine hydrobromide** is as a precursor for formamidinium lead halide perovskites, such as FAPbBr₃.^[2] These materials are highly valued in the field of photovoltaics.

- **Bandgap Tuning:** By mixing formamidinium bromide with formamidinium iodide (FAI), researchers can create mixed halide perovskites (FAPb(I_xBr_{1-x})₃) with continuously tunable bandgaps, optimizing them for various solar cell architectures, including tandem cells.^[2]
- **Enhanced Stability:** Formamidinium-based perovskites generally exhibit superior thermal stability compared to their methylammonium (MA) counterparts, which is a critical factor for the long-term operational lifetime of solar devices.^[3] FAPbBr₃ is considered thermodynamically stable at ambient temperatures.^[13]

Pharmaceutical and Organic Synthesis

The formamidine moiety is a crucial structural motif in many biologically active molecules.^[14]

- **Synthetic Intermediate:** Formamidine salts serve as versatile intermediates in organic synthesis.^[4] They are often used as precursors for creating guanidine-based compounds, which are important in the development of various pharmaceuticals.^[4]
- **Drug Development:** The formamidine group is present in a range of drugs, including antihistamines, antiviral agents, and antifungal agents.^[4] Formamidine acetate, a closely related compound, is used to synthesize antineoplastic drugs like 4-hydroxy-5-fluoropyrimidine.^[15]
- **Protecting Group:** The formamidine group can be used as a protecting group for amines in multi-step syntheses, allowing other parts of a molecule to be modified selectively.^[16]

Safety and Handling

Formamidine hydrobromide requires careful handling due to its potential hazards. It is crucial to consult the Safety Data Sheet (SDS) before use.^[1]

Hazard Class	GHS Statement Code	Description	Source(s)
Acute Toxicity	H302	Harmful if swallowed.	[2] [6]
Skin Irritation	H315	Causes skin irritation.	[2] [6]
Eye Irritation	H319	Causes serious eye irritation.	[2] [6]
Respiratory Irritation	H335	May cause respiratory irritation.	[2] [6]
Reproductive Toxicity	H360 / H362	May damage fertility or the unborn child. May cause harm to breast-fed children.	
Target Organ Toxicity	H371 / H373	May cause damage to organs through prolonged or repeated exposure.	
Aquatic Hazard	H410	Very toxic to aquatic life with long lasting effects.	

Recommended Handling Precautions:

- Use only in a well-ventilated area or under a fume hood.[\[1\]](#)
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust.
- Avoid contact with skin, eyes, and clothing.[\[1\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)

- Store in a tightly closed container in a cool, dark, and dry place under an inert gas like argon. [\[1\]](#)

Conclusion

Formamidine hydrobromide is a compound of significant scientific and commercial interest, bridging the gap between materials science and medicinal chemistry. Its role as an indispensable precursor for stable and efficient perovskite solar cells has driven extensive research into its synthesis and properties. Simultaneously, its utility as a synthetic intermediate ensures its continued relevance in the development of novel pharmaceuticals. A thorough understanding of its chemical structure, reactivity, and handling requirements, as outlined in this guide, is paramount for any researcher looking to harness its full potential in their work.

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